An In-depth Technical Guide to Z-DL-His-OH: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Z-DL-His-OH: Chemical Properties, Structure, and Applications
Introduction
N-α-benzyloxycarbonyl-DL-histidine, commonly abbreviated as Z-DL-His-OH, is a chemically modified form of the amino acid histidine. In this derivative, the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This strategic modification is pivotal in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. The presence of the Z-group prevents the highly reactive amino group from participating in unintended side reactions during complex chemical transformations.
This technical guide provides a comprehensive overview of the chemical and physical properties of Z-DL-His-OH, its molecular structure, detailed protocols for its synthesis and characterization, and its applications, with a focus on its role in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.
Core Chemical Properties and Structure
Z-DL-His-OH is a white to off-white crystalline powder. The introduction of the benzyloxycarbonyl group significantly alters the physicochemical properties of the parent amino acid, DL-histidine.
Molecular Structure
The structure of Z-DL-His-OH comprises a central alpha-carbon covalently bonded to a hydrogen atom, a carboxylic acid group (-COOH), a side chain containing an imidazole ring, and the N-terminal protecting group, benzyloxycarbonyl. The "DL" designation indicates that this compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers.
Caption: Chemical structure of N-α-benzyloxycarbonyl-DL-histidine.
Physicochemical Data
A summary of the key physicochemical properties of Z-DL-His-OH is presented in the table below for easy reference by researchers.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(benzyloxycarbonylamino)-3-(1H-imidazol-4-yl)propanoic acid | [1] |
| Synonyms | N-Cbz-DL-histidine, N-Carbobenzyloxy-DL-histidine, Z-DL-His-OH | [2] |
| CAS Number | 19728-57-5 | [2] |
| Molecular Formula | C₁₄H₁₅N₃O₄ | [1] |
| Molecular Weight | 289.29 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 168 °C (decomposes) | [3] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [3] |
| Storage | Store at 2-8°C in a dry, well-ventilated place. | [2] |
Experimental Protocols
Synthesis of Z-DL-His-OH
The synthesis of Z-DL-His-OH is typically achieved through the Schotten-Baumann reaction, where the amino group of DL-histidine is acylated with benzyl chloroformate under basic conditions. The base is crucial for neutralizing the hydrochloric acid that is formed as a byproduct of the reaction.
Materials:
-
DL-Histidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve DL-histidine in a 1N sodium hydroxide solution in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Addition of Protecting Group: While vigorously stirring the cooled solution, slowly and simultaneously add benzyl chloroformate and a 2N sodium hydroxide solution. The pH of the reaction mixture should be maintained between 9 and 10.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Work-up:
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to a pH of approximately 2 with cold 2N HCl. A white precipitate should form.[4]
-
Extract the product into ethyl acetate.[4]
-
Wash the combined organic layers with water and then with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4]
-
-
Isolation and Purification:
Caption: General workflow for the synthesis of Z-DL-His-OH.
Characterization Methods
To ensure the identity and purity of the synthesized Z-DL-His-OH, a combination of spectroscopic techniques is employed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure.[5]
-
¹H NMR: The proton NMR spectrum will confirm the presence of the benzyloxycarbonyl group (aromatic protons typically in the 7.3-7.4 ppm range and the benzylic CH₂ protons around 5.1 ppm). The protons of the histidine side chain and the alpha-carbon will also be present at their characteristic chemical shifts.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the carboxylic acid and the urethane, the aromatic carbons of the benzyl group, and the carbons of the histidine moiety.[6]
2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[7] Key expected absorptions include:
-
A broad O-H stretch from the carboxylic acid, typically around 3300-2500 cm⁻¹.
-
An N-H stretch from the urethane group, around 3300 cm⁻¹.
-
A strong C=O stretch from the urethane carbonyl, around 1715 cm⁻¹.
-
A C=O stretch from the carboxylic acid carbonyl, around 1685 cm⁻¹.
-
C-H stretches from the aromatic ring, just above 3000 cm⁻¹.
-
C=C stretches from the aromatic ring, in the 1600-1450 cm⁻¹ region.
3. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.[8]
-
The molecular ion peak (M⁺) should be observed at m/z = 289.29.
-
Common fragmentation patterns may include the loss of the benzyl group (m/z = 91) or the entire benzyloxycarbonyl group.[2][9]
Applications in Research and Drug Development
Peptide Synthesis
The primary application of Z-DL-His-OH is as a building block in peptide synthesis.[10] The benzyloxycarbonyl (Z) group is a robust protecting group for the α-amino functionality, stable to a wide range of reaction conditions but readily removable by catalytic hydrogenation. This allows for the sequential addition of amino acids to build a desired peptide chain.
The use of a racemic (DL) mixture is less common in the synthesis of stereochemically pure peptides for therapeutic applications. However, it can be valuable in specific research contexts:
-
Screening Libraries: Racemic mixtures can be used in the generation of peptide libraries for initial high-throughput screening to identify bioactive sequences.
-
Investigating Stereochemistry-Activity Relationships: The use of DL-histidine can help in understanding the importance of stereochemistry at a particular position for a peptide's biological activity.
-
Synthesis of D-amino acid-containing peptides: While Z-DL-His-OH is a racemic mixture, it can serve as a starting material for the separation of enantiomers or be used in non-stereospecific reactions.
It is important to note that the imidazole side chain of histidine can be a source of side reactions, such as racemization, during peptide coupling.[11] Therefore, careful selection of coupling reagents and reaction conditions is crucial when using Z-DL-His-OH.
Safety and Handling
As a laboratory chemical, Z-DL-His-OH should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12]
-
Handling: Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[13]
Conclusion
Z-DL-His-OH is a valuable reagent for chemical synthesis, particularly in the field of peptide chemistry. Its well-defined chemical and physical properties, coupled with established synthetic and analytical protocols, make it a reliable building block for researchers. Understanding its characteristics, including the implications of its racemic nature, is essential for its effective application in drug discovery and development. This guide provides a comprehensive foundation for scientists and researchers working with this important compound.
References
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PubChem. (n.d.). DL-histidine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N-Cbz-dl-histidine. National Center for Biotechnology Information. Retrieved from [Link]
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AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide. Retrieved from [Link]
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ChemBK. (2024). N-ALPHA-CARBOBENZOXY-DL-HISTIDINE. Retrieved from [Link]
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ResearchGate. (2025). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
- Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
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D-Scholarship@Pitt. (n.d.). Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ACS Omega. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from [Link]
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Tata Chemicals Ltd. (2021). SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide. Retrieved from [Link]
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Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]
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PMC. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
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Chemwatch. (n.d.). Sodium Hydroxide 40% - SAFETY DATA SHEET. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of peptides.
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Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
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Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Retrieved from [Link]
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University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated chemical shifts in 1 H and 13 C NMR spectra (ppm) of E-and Z.... Retrieved from [Link]
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University of California, Berkeley. (n.d.). 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz. Retrieved from [Link]
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NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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